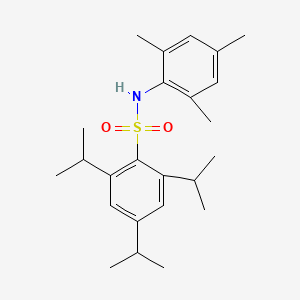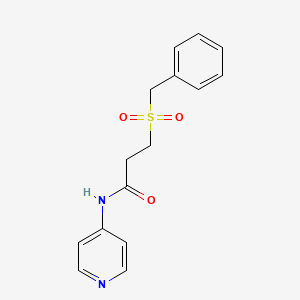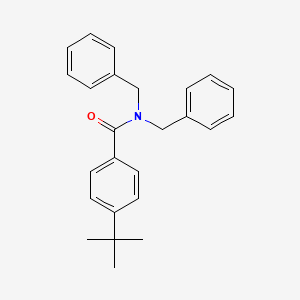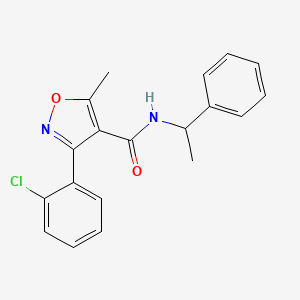![molecular formula C16H16ClNO2S B5208050 2-[(3-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208050.png)
2-[(3-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical name, CBMA. CBMA is a member of the acetamide family of compounds and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of CBMA is not fully understood. However, it has been suggested that CBMA acts by inhibiting certain enzymes and pathways involved in various biological processes. CBMA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been found to inhibit the activity of certain proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
CBMA has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which is involved in inflammation. CBMA has also been found to inhibit the activity of certain proteins involved in cancer cell growth. Additionally, CBMA has been found to have antioxidant properties, which may help protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using CBMA in lab experiments is that it has been found to have various biochemical and physiological effects, which make it useful in studying different biological processes. Additionally, CBMA has been found to have antioxidant properties, which may help protect against oxidative stress. However, one limitation of using CBMA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
未来方向
There are several future directions for research on CBMA. One area of research could focus on further elucidating the mechanism of action of CBMA. This could help to better understand how CBMA works and could lead to the development of more effective treatments. Additionally, research could focus on the potential use of CBMA in the treatment of cancer and inflammation. Finally, research could focus on the development of new compounds based on the structure of CBMA, which could have improved biochemical and physiological effects.
合成方法
The synthesis of CBMA involves the reaction of 3-chlorobenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-methoxyaniline to form CBMA.
科学研究应用
CBMA has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, which make it useful in studying different biological processes. CBMA has been used in research related to cancer, inflammation, and oxidative stress.
属性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15-7-5-14(6-8-15)18-16(19)11-21-10-12-3-2-4-13(17)9-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSLBUDNDXKPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5208038.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5208043.png)

![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5208070.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208081.png)